molecular formula C19H21ClN2O2S B2617494 7-(2-chlorophenyl)-N-(2-methoxyphenyl)-1,4-thiazepane-4-carboxamide CAS No. 1797029-17-4

7-(2-chlorophenyl)-N-(2-methoxyphenyl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2617494
CAS No.: 1797029-17-4
M. Wt: 376.9
InChI Key: IZNZLOYOORSLQB-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-N-(2-methoxyphenyl)-1,4-thiazepane-4-carboxamide is a synthetic organic compound that belongs to the class of thiazepane derivatives This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-N-(2-methoxyphenyl)-1,4-thiazepane-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable dithiol and a diamine. For example, 2-chlorobenzyl chloride can react with 2-methoxyaniline in the presence of a base to form an intermediate, which then undergoes cyclization with a dithiol to form the thiazepane ring.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction. This involves reacting the thiazepane intermediate with a suitable carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated systems for the amidation reaction to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorophenyl)-N-(2-methoxyphenyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazepane derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-(2-chlorophenyl)-N-(2-methoxyphenyl)-1,4-thiazepane-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. The presence of the thiazepane ring and the aromatic substituents suggests that it could interact with biological targets, making it a candidate for drug development. Studies may focus on its activity against certain enzymes or receptors, its ability to cross biological membranes, and its overall bioavailability.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-N-(2-methoxyphenyl)-1,4-thiazepane-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets in the body. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7-(2-chlorophenyl)-1,4-thiazepane-4-carboxamide: Lacks the methoxyphenyl group, which may affect its reactivity and biological activity.

    N-(2-methoxyphenyl)-1,4-thiazepane-4-carboxamide:

    1,4-thiazepane-4-carboxamide:

Uniqueness

7-(2-chlorophenyl)-N-(2-methoxyphenyl)-1,4-thiazepane-4-carboxamide is unique due to the presence of both the chlorophenyl and methoxyphenyl groups. These substituents enhance its chemical versatility and potential for interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7-(2-chlorophenyl)-N-(2-methoxyphenyl)-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2S/c1-24-17-9-5-4-8-16(17)21-19(23)22-11-10-18(25-13-12-22)14-6-2-3-7-15(14)20/h2-9,18H,10-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNZLOYOORSLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC(SCC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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